benzyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
Benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound that contains both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves the iodination of a pyrazolo[1,5-a]pyrazine precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives .
Scientific Research Applications
Benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- tert-butyl 3-iodo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Uniqueness
Benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and iodine groups. This makes it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
benzyl 3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O2/c15-12-8-16-18-7-6-17(9-13(12)18)14(19)20-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBRQCQAROJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)I)CN1C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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